2-{[4-(Tert-butyl)benzyl]sulfanyl}-3-quinolinecarbaldehyde
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Overview
Description
2-{[4-(Tert-butyl)benzyl]sulfanyl}-3-quinolinecarbaldehyde is a chemical compound with the molecular formula C21H21NOS and a molecular weight of 335.5 g/mol . It is characterized by the presence of a quinoline ring, a tert-butyl group, and a benzylsulfanyl moiety. This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Tert-butyl)benzyl]sulfanyl}-3-quinolinecarbaldehyde typically involves the reaction of 4-(tert-butyl)benzyl chloride with 2-mercapto-3-quinolinecarbaldehyde under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(Tert-butyl)benzyl]sulfanyl}-3-quinolinecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzylsulfanyl group can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-{[4-(Tert-butyl)benzyl]sulfanyl}-3-quinolinecarboxylic acid.
Reduction: 2-{[4-(Tert-butyl)benzyl]sulfanyl}-3-quinolinecarbinol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[4-(Tert-butyl)benzyl]sulfanyl}-3-quinolinecarbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 2-{[4-(Tert-butyl)benzyl]sulfanyl}-3-quinolinecarbaldehyde involves its interaction with specific molecular targets and pathways. The quinoline ring is known to intercalate with DNA, potentially disrupting DNA replication and transcription processes. The benzylsulfanyl group may interact with various enzymes, inhibiting their activity and leading to cellular effects. These interactions contribute to the compound’s biological activities, such as antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(tert-Butyl)benzyl]sulfanyl}-3-quinolinecarboxylic acid
- 2-{[4-(tert-Butyl)benzyl]sulfanyl}-3-quinolinecarbinol
- 4-tert-Butylbenzyl chloride
Uniqueness
2-{[4-(Tert-butyl)benzyl]sulfanyl}-3-quinolinecarbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the quinoline ring and the benzylsulfanyl moiety allows for versatile chemical reactivity and potential biological activity, making it a valuable compound in research and development .
Properties
IUPAC Name |
2-[(4-tert-butylphenyl)methylsulfanyl]quinoline-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NOS/c1-21(2,3)18-10-8-15(9-11-18)14-24-20-17(13-23)12-16-6-4-5-7-19(16)22-20/h4-13H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMXEEPTQUSJNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C=C2C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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